molecular formula C22H28N2 B14666227 Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine CAS No. 40498-87-1

Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine

Cat. No.: B14666227
CAS No.: 40498-87-1
M. Wt: 320.5 g/mol
InChI Key: HNNDWBXYQGMQBQ-UHFFFAOYSA-N
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Description

Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine is a complex organic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Diphenylethyl derivatives: Compounds with similar diphenylethyl groups but different core structures.

Uniqueness

Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine is unique due to its specific combination of the pyrido[1,2-a]pyrazine core and the diphenylethyl substituent

Properties

CAS No.

40498-87-1

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

2-(2,2-diphenylethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C22H28N2/c1-3-9-19(10-4-1)22(20-11-5-2-6-12-20)18-23-15-16-24-14-8-7-13-21(24)17-23/h1-6,9-12,21-22H,7-8,13-18H2

InChI Key

HNNDWBXYQGMQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCN(CC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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